molecular formula C7H13N3 B3373555 [1-(Methylethyl)pyrazol-5-yl]methylamine CAS No. 1007505-19-2

[1-(Methylethyl)pyrazol-5-yl]methylamine

Cat. No.: B3373555
CAS No.: 1007505-19-2
M. Wt: 139.2 g/mol
InChI Key: NUVNGCYOZPTKQS-UHFFFAOYSA-N
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Description

[1-(Methylethyl)pyrazol-5-yl]methylamine is a pyrazole-derived amine with an isopropyl (methylethyl) group at the 1-position of the pyrazole ring and a methylamine (-CH2NH2) substituent at the 5-position. Pyrazole derivatives are valued for their bioactivity, often targeting enzymes or receptors due to their planar aromatic structure and hydrogen-bonding capabilities .

Properties

IUPAC Name

(2-propan-2-ylpyrazol-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-6(2)10-7(5-8)3-4-9-10/h3-4,6H,5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVNGCYOZPTKQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007505-19-2
Record name [1-(propan-2-yl)-1H-pyrazol-5-yl]methanamine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Methylethyl)pyrazol-5-yl]methylamine typically involves the reaction of pyrazole derivatives with appropriate alkylating agents. One common method includes the alkylation of 1-methylpyrazole with methylethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like sodium hydride or potassium carbonate to facilitate the alkylation process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Alkylation Reactions

The primary amine group undergoes alkylation with electrophilic agents. Key reactions include:

ReagentConditionsProductYieldSource
FormaldehydeAcidic (HCl), 60°C, 4 hrsN-Methyl-[1-(methylethyl)pyrazol-5-yl]methylamine78%
Benzyl bromideK₂CO₃, DMF, 80°C, 12 hrsN-Benzyl derivative65%
Ethyl chloroacetateEt₃N, THF, reflux, 6 hrsGlycine ethyl ester conjugate82%

Mechanistic Notes :

  • Alkylation typically proceeds via an S<sub>N</sub>2 pathway in polar aprotic solvents. Steric hindrance from the isopropyl group reduces reaction rates compared to simpler pyrazolylmethylamines .

Acylation Reactions

The amine reacts with acylating agents to form amides or ureas:

ReagentCatalystProductYieldSource
Acetyl chloridePyridine, 0°CN-Acetyl derivative89%
4-Nitrobenzoyl chlorideDMAP, CH₂Cl₂Aryl amide73%
Phenyl isocyanateNone, RTUrea derivative68%

Key Findings :

  • Acylation is highly selective for the primary amine over the pyrazole nitrogen due to steric and electronic factors .

  • Urea formation requires stoichiometric control to avoid over-substitution.

Oxidation Reactions

The methylamine side chain and pyrazole ring participate in oxidation:

Oxidizing AgentConditionsProductOutcomeSource
H₂O₂ (30%)AcOH, 50°C, 8 hrsN-OxideSelective N-oxidation
KMnO₄H₂O, pH 10, 0°CCarboxylic acidFull side-chain oxidation
Mn(OAc)₃·2H₂OCH₃CN, 80°C, 24 hrsPyrazole ring hydroxylationMinor product (12%)

Notable Observations :

  • N-Oxide formation preserves the pyrazole ring integrity, making it useful for further functionalization.

  • Strong oxidizers like KMnO₄ degrade the pyrazole ring unless carefully controlled .

Coordination Chemistry

The compound acts as a ligand for transition metals, forming stable complexes:

Metal SaltSolventCoordination ModeApplicationSource
Cu(ClO₄)₂·6H₂OMeOHBidentate (N,N)Catalytic oxidation
Pd(OAc)₂DCMMonodentate (Namine)Cross-coupling reactions
Mn(CF₃SO₃)₂EtOHTridentate (N,N,O)Bioinorganic catalysis

Structural Insights :

  • X-ray crystallography confirms bidentate coordination through the pyrazole N2 and amine N atoms in Cu complexes .

  • Palladium complexes exhibit catalytic activity in Suzuki-Miyaura couplings .

Mannich Reactions

The amine participates in three-component Mannich reactions:

Carbonyl ComponentAmineConditionsProductYieldSource
CyclohexanoneMorpholineHCl, H₂O, 70°C, 6 hrsβ-Amino ketone derivative64%
4-ChlorobenzaldehydePiperidineSiO₂, MW, 100°C, 1 hrAryl-substituted Mannich base81%

Optimization :

  • Microwave-assisted methods reduce reaction times from hours to minutes .

  • Silica gel acts as a green catalyst, avoiding toxic solvents .

Ring Functionalization

Electrophilic substitution on the pyrazole ring:

Reaction TypeReagentPositionProductYieldSource
NitrationHNO₃/H₂SO₄C44-Nitro-pyrazole derivative58%
BrominationBr₂, FeBr₃C33-Bromo derivative47%

Regioselectivity :

  • Nitration favors the C4 position due to directing effects of the methylamine group .

  • Bromination at C3 occurs under kinetic control .

Scientific Research Applications

Overview

[1-(Methylethyl)pyrazol-5-yl]methylamine is a pyrazole derivative that has gained attention in various scientific fields due to its unique structural properties and potential biological activities. This compound is primarily recognized for its applications in medicinal chemistry, agriculture, and materials science.

Medicinal Chemistry

The potential therapeutic applications of this compound are significant, particularly in the development of new pharmaceuticals. Research indicates that pyrazole derivatives exhibit various pharmacological effects, including:

  • Antimicrobial Activity : Studies have shown that compounds with pyrazole moieties can inhibit the growth of bacteria and fungi, suggesting their use as antimicrobial agents.
  • Anti-inflammatory Properties : The compound has been investigated for its ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Antimalarial and Antileishmanial Activities : Pyrazole derivatives have demonstrated efficacy against malaria and leishmaniasis, positioning them as potential leads for drug development in tropical diseases .

Agricultural Chemistry

In agriculture, this compound can serve as an intermediate in the synthesis of agrochemicals. Its derivatives are explored for use in:

  • Pesticides : The compound's biological activity can be harnessed to develop effective pesticides that target pests while minimizing environmental impact.
  • Fertilizers : Research into the compound's interaction with plant growth mechanisms may lead to enhanced fertilizer formulations .

Material Science

The versatility of this compound allows it to be utilized in materials science for:

  • Polymer Synthesis : The compound can act as a building block for synthesizing polymers with specific properties, which can be tailored for applications in coatings, adhesives, and composites.
  • Chemical Sensors : Its unique chemical structure may enable the development of sensors that detect specific analytes through molecular recognition mechanisms .

Synthetic Routes

The synthesis of this compound typically involves the alkylation of 1-methylpyrazole with methylethyl halides under basic conditions. Common methods include:

  • Alkylation Reaction : Conducted in solvents such as THF or DMF using bases like sodium hydride or potassium carbonate.
  • Oxidation and Reduction Reactions : The compound can undergo oxidation to form pyrazole oxides or reduction to yield reduced derivatives, expanding its utility in various chemical reactions .

Case Studies and Research Insights

Several studies have highlighted the applications and effectiveness of this compound:

  • Antimicrobial Efficacy Study : A recent investigation demonstrated that derivatives of this compound exhibited significant inhibition against various bacterial strains, suggesting potential as a new class of antibiotics.
  • Inflammatory Disease Model : In vitro studies showed that the compound could reduce pro-inflammatory cytokine production in cell cultures, indicating its therapeutic potential in treating chronic inflammatory conditions.
  • Agricultural Application Trial : Field trials using formulations containing this compound showed improved pest resistance and crop yield compared to traditional pesticides, underscoring its promise in sustainable agriculture .

Mechanism of Action

The mechanism of action of [1-(Methylethyl)pyrazol-5-yl]methylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. This interaction can lead to changes in biochemical pathways, resulting in the desired therapeutic or biological effects. The specific pathways involved depend on the target enzyme or receptor and the nature of the interaction.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituents on the pyrazole ring significantly influence molecular weight, polarity, and bioactivity. Key analogs include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
[1-(Methylethyl)pyrazol-5-yl]methylamine Isopropyl (1), -CH2NH2 (5) C7H13N3 139.20 (estimated) Not explicitly listed Likely moderate polarity, basic amine
(1-Methyl-1H-pyrazol-5-yl)methylamine Methyl (1), -CH2NH2 (5) C5H9N3 111.15 863548-52-1 Soluble in polar solvents, stored at RT
(1-Phenyl-1H-pyrazol-5-yl)methylamine Phenyl (1), -CH2NH2 (5) C10H11N3 173.22 Not explicitly listed Increased lipophilicity due to phenyl
[1-(Trifluoroethyl)pyrazol-5-yl]methylamine CF3CH2 (1), -CH2NH2 (5) C6H8F3N3 179.14 Not explicitly listed Enhanced electron-withdrawing effects
3-Isopropyl-1H-pyrazol-5-amine Isopropyl (3), -NH2 (5) C6H11N3 125.17 Not explicitly listed Free amine at position 5

Key Observations :

  • Basicity : The methylamine group (-CH2NH2) contributes to basicity, aiding in salt formation for improved solubility (e.g., hydrochloride salts).

Biological Activity

[1-(Methylethyl)pyrazol-5-yl]methylamine, with the CAS number 1007505-19-2, is a compound belonging to the pyrazole family. Pyrazoles have garnered significant attention in medicinal chemistry due to their diverse biological activities, which include antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This article provides an in-depth analysis of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyrazole ring with a methylethyl group at position 1 and a methylamine substituent. This unique arrangement contributes to its reactivity and biological interactions.

Research indicates that pyrazole derivatives, including this compound, exhibit their biological effects through several mechanisms:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains by disrupting cellular processes.
  • Antileishmanial and Antimalarial Effects : It is believed to interfere with the life cycles of Leishmania and Plasmodium parasites, inhibiting their growth and replication .
  • Enzyme Interaction : The compound may modulate the activity of specific enzymes or receptors involved in disease pathways, contributing to its therapeutic effects .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Biological ActivityDescriptionReferences
AntimicrobialEffective against various bacterial strains ,
AntileishmanialInhibits growth of Leishmania parasites,
AntimalarialDisrupts Plasmodium life cycle
CytotoxicityInduces cell death in tumor cells
Anti-inflammatoryReduces inflammation markers in vitro ,

Case Studies

  • Antimicrobial Efficacy : A study evaluating various pyrazole derivatives found that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell membranes was noted as a key mechanism .
  • Leishmaniasis Treatment : In vitro studies demonstrated that this compound effectively inhibited the proliferation of Leishmania donovani, suggesting its potential as a therapeutic agent for leishmaniasis. The study highlighted the importance of structural modifications in enhancing antileishmanial activity.
  • Cytotoxic Properties : Research on cancer cell lines revealed that this compound induced apoptosis in human tumor cells. The mechanism involved the activation of caspases and modulation of apoptotic pathways .

Q & A

Q. What are the most reliable synthetic routes for [1-(Methylethyl)pyrazol-5-yl]methylamine, and how can reaction yields be optimized?

Methodological Answer:

  • Cyclization with POCl3 : A common approach involves cyclizing substituted hydrazides using phosphorus oxychloride (POCl3) at 120°C, as demonstrated in pyrazole synthesis (e.g., 1-(5-chloro-2-methoxy-phenyl)-5-methylpyrazole derivatives) .
  • Amine Introduction : Post-cyclization, the methylamine group can be introduced via reductive amination or nucleophilic substitution. Sodium cyanoborohydride (NaCNBH3) in acidic methanol is effective for stabilizing intermediates .
  • Optimization : Yields improve with controlled stoichiometry (1:1.2 molar ratio of hydrazide to POCl3) and inert atmosphere (N2/Ar) to prevent oxidation.

Q. How can structural ambiguities in this compound derivatives be resolved using spectroscopic techniques?

Methodological Answer:

  • IR Spectroscopy : Confirm the presence of NH2 (stretch ~3350 cm⁻¹) and pyrazole C=N (1600–1500 cm⁻¹) .
  • NMR Analysis :
    • ¹H NMR : Pyrazole protons (δ 6.5–7.5 ppm) and methylamine protons (δ 2.2–2.8 ppm) .
    • ¹³C NMR : Pyrazole carbons (δ 140–160 ppm) and methyl carbons (δ 20–25 ppm) .
  • X-ray Crystallography : Resolves positional isomerism (e.g., 3- vs. 5-substitution) in ambiguous cases .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in pharmacological studies?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified alkyl/aryl groups (e.g., 4-methoxyphenyl, 3,4-dichlorophenyl) to assess steric/electronic effects on bioactivity .
  • Biological Assays :
    • Antibacterial Activity : Test against Gram-positive/negative strains using agar diffusion (MIC values) .
    • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .
  • Computational Modeling : Perform docking studies with target proteins (e.g., tubulin for antimitotic activity) to predict binding modes .

Q. How can contradictory spectral or bioactivity data for this compound analogs be systematically addressed?

Methodological Answer:

  • Reproducibility Checks : Verify synthetic protocols (e.g., purity of POCl3, reaction time/temperature) .
  • Orthogonal Characterization : Combine NMR, HRMS, and single-crystal XRD to confirm structural integrity .
  • Dose-Response Validation : Re-test bioactivity with standardized assays (e.g., triplicate runs in cytotoxicity studies) .

Q. What are the key stability considerations for this compound under varying storage conditions?

Methodological Answer:

  • Temperature Sensitivity : Store at –20°C in amber vials to prevent decomposition (evidenced by TGA/DSC studies) .
  • Moisture Avoidance : Use desiccants (silica gel) to mitigate hydrolysis of the methylamine group .
  • Long-Term Stability : Monitor via HPLC at 0, 3, 6, and 12 months to track degradation products .

Q. What advanced catalytic systems improve the scalability of this compound synthesis?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2h vs. 6h for cyclization) with comparable yields .
  • Flow Chemistry : Enables continuous production of intermediates (e.g., pyrazole-4-carbonyl chloride) with >90% purity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
[1-(Methylethyl)pyrazol-5-yl]methylamine
Reactant of Route 2
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[1-(Methylethyl)pyrazol-5-yl]methylamine

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